molecular formula C5H2ClN3 B154651 2-Chloropyrimidine-5-carbonitrile CAS No. 1753-50-0

2-Chloropyrimidine-5-carbonitrile

Cat. No.: B154651
CAS No.: 1753-50-0
M. Wt: 139.54 g/mol
InChI Key: FXQSUQZXESNFNH-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClN3. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrimidine-5-carbonitrile typically involves the chlorination of 2-aminopyrimidine-5-carbonitrile. One common method includes the use of tert-butyl nitrite and copper(II) chloride in acetonitrile as solvents. The reaction is carried out under an inert atmosphere at room temperature, followed by heating at 60°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated as potential therapeutic agents, particularly as kinase inhibitors targeting specific proteins involved in cancer progression.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes

Comparison with Similar Compounds

  • 2-Aminopyrimidine-5-carbonitrile
  • 2-Thiopyrimidine-5-carbonitrile
  • 2-Alkoxypyrimidine-5-carbonitrile

Comparison: 2-Chloropyrimidine-5-carbonitrile is unique due to the presence of the chlorine atom, which makes it more reactive towards nucleophilic substitution compared to its analogsAdditionally, its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQSUQZXESNFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614368
Record name 2-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-50-0
Record name 2-Chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyrimidinecarbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Prepared according to: Organic Synthesis, Vol 4, p. 182.) In a 3-necked, round-bottom flask is placed 5.4 mL of concentrated HCl (65 mmol). The solution is cooled to 0° C. and 2-amino-5-cyanopyrimidine (515 mg, 4.28 mmol) is added portion wise with stirring until a homogeneous solution is obtained. The solution is then cooled to −15° C. A 100 mL addition funnel is fitted to the flask and a cold solution of NaNO2 (592 mg, 8.6 mmol) in 5 ml of water is then added dropwise with stirring over period of 20 min. (The temperature is kept at −15 to −10° C.) The solution is stirred an additional hour and the temperature is allowed to rise to −5. At this point, the mixture is carefully neutralized to about pH 7 with a 30% solution of NaOH, taking care that the temperature does not rise above 0° C. The solution is extracted with EtOAc (3×20 ml), dried over MgSO4, filtered and evaporated to give a yellow solid (159 mg, 21.3% yield).
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step Two
Name
Quantity
592 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
21.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Chloropyrimidine-5-carbonitrile?

A1: While a full spectroscopic analysis is not available in the provided research, [, ] this compound serves as a precursor for synthesizing 5-cyanocytosine. [] This suggests a structure containing a pyrimidine ring with a chlorine atom at the 2nd position and a nitrile group at the 5th position. Further spectroscopic characterization, including Raman and infrared spectra analysis, has been conducted on the related compound 4-Amino-2-chloropyrimidine-5-carbonitrile. [] This data can offer insights into the vibrational modes and structural features of the pyrimidine ring system with similar substituents.

Q2: How is this compound used in the synthesis of pyrimidinium hexafluoridosilicate salts?

A2: this compound is reacted with hydrofluoric acid and silicon dioxide to produce (5-cyanocytosinium)₂[SiF₆], a pyrimidinium hexafluoridosilicate salt. [] This suggests that the chlorine atom in this compound is replaced by an amino group during the reaction, leading to the formation of 5-cyanocytosine. The 5-cyanocytosine then acts as a cation, interacting with the hexafluoridosilicate anion ([SiF₆]²⁻) through N‒H···F hydrogen bonds to form the final salt. []

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